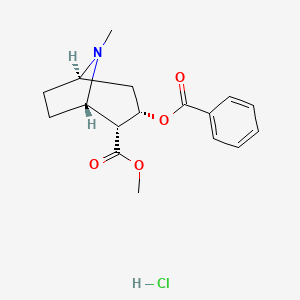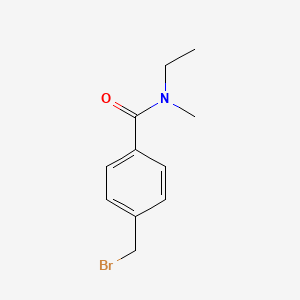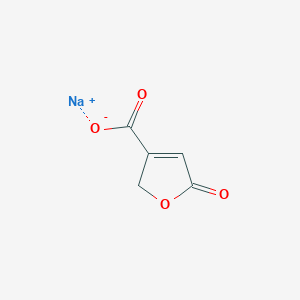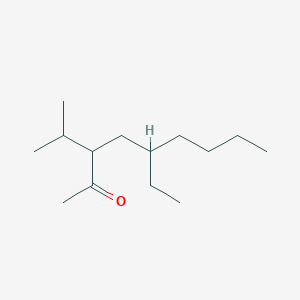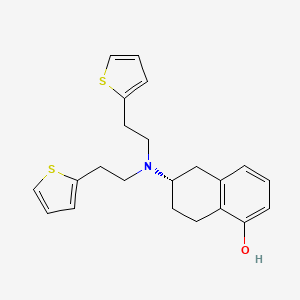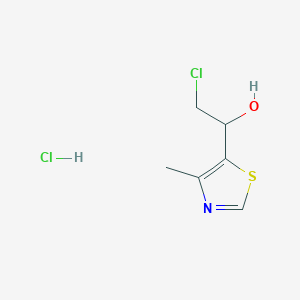![molecular formula C29H59NO3 B13441693 N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves multiple steps. One common synthetic route includes the reaction of docosanoic acid with 6-hydroxy-5-(hydroxymethyl)hexylamine under specific conditions to form the desired amide bond. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves its interaction with molecular targets such as RNA molecules. It can form stable complexes with RNA, facilitating their delivery into cells. The hydroxyl and amide groups in the compound play a crucial role in these interactions, enabling the compound to effectively bind and transport RNA molecules.
Comparación Con Compuestos Similares
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can be compared with other similar compounds such as:
N-[6-Hydroxyhexyl]docosanamide: Lacks the additional hydroxymethyl group, which may affect its binding affinity and stability with RNA molecules.
N-[5-(Hydroxymethyl)hexyl]docosanamide: Lacks the hydroxyl group at the 6th position, which may influence its solubility and reactivity.
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]octadecanamide: Has a shorter fatty acid chain, which may impact its hydrophobic interactions and overall stability.
This compound stands out due to its unique combination of hydroxyl and hydroxymethyl groups, which enhance its functionality in various applications.
Propiedades
Fórmula molecular |
C29H59NO3 |
|---|---|
Peso molecular |
469.8 g/mol |
Nombre IUPAC |
N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosanamide |
InChI |
InChI=1S/C29H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h28,31-32H,2-27H2,1H3,(H,30,33) |
Clave InChI |
JIYKXLVAQGQHCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
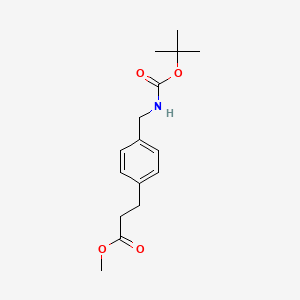
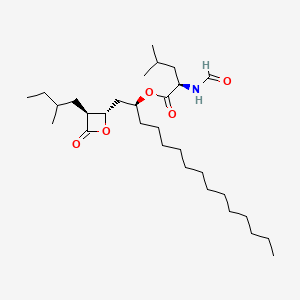
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
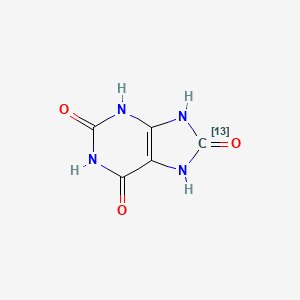
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
